N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 57067-87-5
VCID: VC17278749
InChI: InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

CAS No.: 57067-87-5

Cat. No.: VC17278749

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide - 57067-87-5

Specification

CAS No. 57067-87-5
Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
Standard InChI InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3
Standard InChI Key UQZRONWHHSCCBV-UHFFFAOYSA-N
Canonical SMILES CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC

Introduction

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound combines a butyl group, a methoxy group, and an oxazole moiety linked to a benzamide framework, which contributes to its potential therapeutic effects.

Biological Activity and Potential Applications

Compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide has been studied for its potential therapeutic effects, particularly in targeting specific cancer cell lines and exhibiting anti-inflammatory activities. The oxazole moiety may play a crucial role in modulating these biological effects through interactions with various biological targets.

Synthesis and Research Findings

The synthesis of N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide typically involves several steps, although detailed synthesis protocols are not widely available in the reviewed literature. Research indicates that this compound may serve as a lead for developing new drugs targeting cancer or inflammatory diseases due to its unique structure and potential biological activity.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamideNot specifiedContains an oxazole ring, potential anticancer and anti-inflammatory properties
N-(4-Methoxyphenyl)-N-butylbenzamideNot specifiedContains a methoxy group and butyl chain; potential analgesic properties
N-(4-Methylphenyl)-N-butylbenzamideNot specifiedSimilar structure but lacks the methoxy group; studied for anti-inflammatory effects
4-Methoxy-N-(4-chlorophenyl)benzamideC16H17ClNO2Chlorine substituent may enhance biological activity; investigated for anticancer properties

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